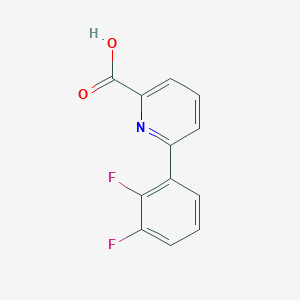
6-(2,3-二氟苯基)吡啶-2-羧酸
描述
6-(2,3-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol . This compound is characterized by the presence of a picolinic acid moiety substituted with a 2,3-difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
6-(2,3-Difluorophenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 6-(2,3-Difluorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(2,3-Difluorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various cellular processes, including viral replication and packaging .
Result of Action
The binding of 6-(2,3-Difluorophenyl)picolinic acid to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This can lead to the inhibition of viral replication and packaging, making the compound a potential anti-viral agent .
生化分析
Biochemical Properties
6-(2,3-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 6-(2,3-Difluorophenyl)picolinic acid on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, it can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 6-(2,3-Difluorophenyl)picolinic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 6-(2,3-Difluorophenyl)picolinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,3-Difluorophenyl)picolinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 6-(2,3-Difluorophenyl)picolinic acid has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(2,3-Difluorophenyl)picolinic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antiviral activity and immune modulation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-(2,3-Difluorophenyl)picolinic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and decarboxylases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 6-(2,3-Difluorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity . For instance, binding to plasma proteins can enhance the compound’s stability and prolong its half-life in the bloodstream .
Subcellular Localization
The subcellular localization of 6-(2,3-Difluorophenyl)picolinic acid is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Difluorophenyl)picolinic acid typically involves the reaction of 2,3-difluorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of 6-(2,3-Difluorophenyl)picolinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 6-(2,3-Difluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
相似化合物的比较
- 6-(2,4-Difluorophenyl)picolinic acid
- 6-(2,5-Difluorophenyl)picolinic acid
- 6-(2,3-Difluorophenyl)picolinic acid
Comparison: While these compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For example, 6-(2,3-Difluorophenyl)picolinic acid may exhibit different reactivity patterns compared to its 2,4- or 2,5-difluorophenyl analogs due to steric and electronic effects .
属性
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDDTOOMCUOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647071 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-10-0 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)
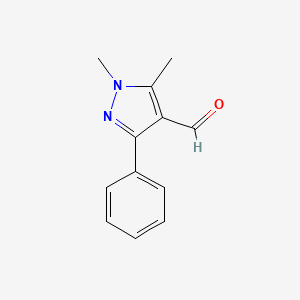
![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)
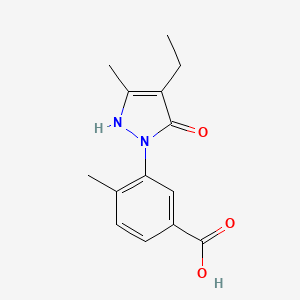
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

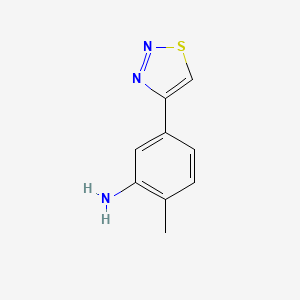

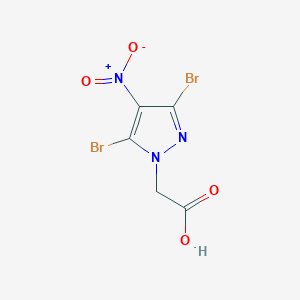
![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)
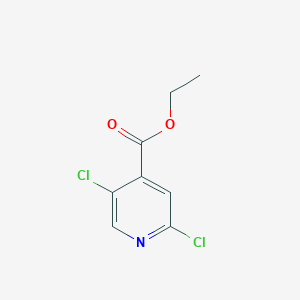
![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)
